1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione
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Overview
Description
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) is a chemical compound known for its unique structure and properties. It is also referred to as N,N’-1,3-Phenylene bismaleimide . This compound is characterized by the presence of two pyrrole-2,5-dione groups attached to a central phenylene ring with a hydroxyl group at the 4-position. It has a molecular formula of C14H8N2O5 and a molecular weight of 284.22 g/mol .
Preparation Methods
The synthesis of 1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) typically involves the reaction of maleic anhydride with a suitable aromatic diamine under controlled conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the pyrrole-2,5-dione groups to pyrrolidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials and polymers.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used as a curing agent in the production of high-performance rubber and plastic materials.
Mechanism of Action
The mechanism of action of 1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . This interaction is crucial for its biological and industrial applications .
Comparison with Similar Compounds
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) can be compared with other similar compounds such as:
N,N’-1,3-Phenylene bismaleimide: Similar structure but without the hydroxyl group.
1,1’-Methylenedi-4,1-phenylene)bismaleimide: Contains a methylene bridge instead of a direct phenylene linkage.
N,N’-4-Methyl-1,3-phenylene)bismaleimide: Similar structure with a methyl group at the 4-position instead of a hydroxyl group.
The presence of the hydroxyl group in 1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) imparts unique chemical reactivity and potential biological activity, distinguishing it from these similar compounds .
Properties
CAS No. |
6344-27-0 |
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Molecular Formula |
C14H8N2O5 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H8N2O5/c17-10-2-1-8(15-11(18)3-4-12(15)19)7-9(10)16-13(20)5-6-14(16)21/h1-7,17H |
InChI Key |
DYAACMIJCPQJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O)O |
Origin of Product |
United States |
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